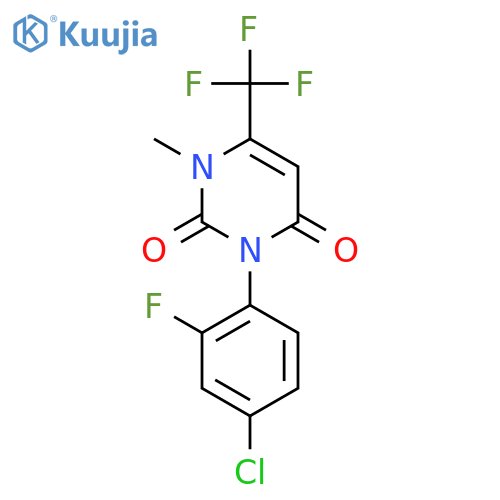

Cas no 114136-66-2 (3-(4-Chloro-2-fluorophenyl)-1-methyl-6-trifluoromethylpyrimidine-2,4(1H,3H)-dione)

114136-66-2 structure

商品名:3-(4-Chloro-2-fluorophenyl)-1-methyl-6-trifluoromethylpyrimidine-2,4(1H,3H)-dione

CAS番号:114136-66-2

MF:C12H7ClF4N2O2

メガワット:322.642795801163

CID:4453159

3-(4-Chloro-2-fluorophenyl)-1-methyl-6-trifluoromethylpyrimidine-2,4(1H,3H)-dione 化学的及び物理的性質

名前と識別子

-

- 2,4(1H,3H)-Pyrimidinedione, 3-(4-chloro-2-fluorophenyl)-1-methyl-6-(trifluoromethyl)-

- 3-(4-Chloro-2-fluorophenyl)-1-methyl-6-trifluoromethylpyrimidine-2,4(1H,3H)-dione

-

3-(4-Chloro-2-fluorophenyl)-1-methyl-6-trifluoromethylpyrimidine-2,4(1H,3H)-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C114140-10mg |

3-(4-Chloro-2-fluorophenyl)-1-methyl-6-trifluoromethylpyrimidine-2,4(1H,3H)-dione |

114136-66-2 | 10mg |

$ 276.00 | 2023-04-18 | ||

| TRC | C114140-50mg |

3-(4-Chloro-2-fluorophenyl)-1-methyl-6-trifluoromethylpyrimidine-2,4(1H,3H)-dione |

114136-66-2 | 50mg |

$ 1258.00 | 2023-04-18 | ||

| TRC | C114140-250mg |

3-(4-Chloro-2-fluorophenyl)-1-methyl-6-trifluoromethylpyrimidine-2,4(1H,3H)-dione |

114136-66-2 | 250mg |

$ 4500.00 | 2023-09-08 | ||

| TRC | C114140-100mg |

3-(4-Chloro-2-fluorophenyl)-1-methyl-6-trifluoromethylpyrimidine-2,4(1H,3H)-dione |

114136-66-2 | 100mg |

$ 2205.00 | 2023-04-18 |

3-(4-Chloro-2-fluorophenyl)-1-methyl-6-trifluoromethylpyrimidine-2,4(1H,3H)-dione 関連文献

-

Ping Tong Food Funct., 2020,11, 628-639

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

114136-66-2 (3-(4-Chloro-2-fluorophenyl)-1-methyl-6-trifluoromethylpyrimidine-2,4(1H,3H)-dione) 関連製品

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬